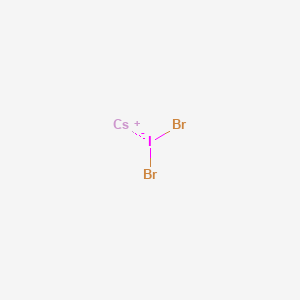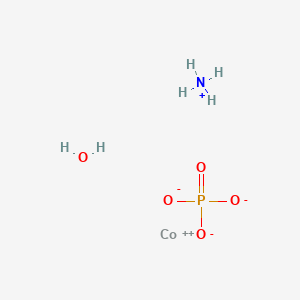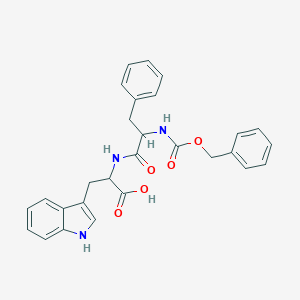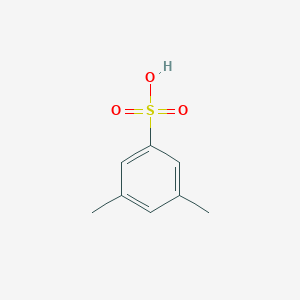
3,5-dimethylbenzenesulfonic Acid
Overview
Description
3,5-Dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid, where two methyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Mechanism of Action
Mode of Action
Sulfonic acids are known to participate in various chemical reactions such as nucleophilic substitution and oxidation . They can act as acid catalysts, proton donors, or leaving groups in these reactions, thereby influencing the activity of their targets.
Biochemical Pathways
Sulfonic acids are involved in a wide range of biochemical processes, including metabolism and signal transduction .
Action Environment
The action of 3,5-dimethylbenzenesulfonic acid can be influenced by various environmental factors . For example, the pH of the environment can affect the ionization state of the sulfonic acid group, potentially influencing its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylbenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 3,5-dimethylbenzene (meta-xylene) using sulfuric acid or oleum. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonic acids .
Scientific Research Applications
3,5-Dimethylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of dyes, detergents, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethylbenzenesulfonic acid: This compound has an additional hydroxyl group, which alters its chemical properties and reactivity.
2,5-Dimethylbenzenesulfonic acid: The methyl groups are positioned differently, affecting the compound’s behavior in chemical reactions.
3,4-Dimethylbenzenesulfonic acid: Similar to 3,5-dimethylbenzenesulfonic acid but with methyl groups at the 3 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the 3 and 5 positions provides distinct steric and electronic effects, making it suitable for specific chemical and industrial processes .
Properties
IUPAC Name |
3,5-dimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVYAQIVJUCNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275009 | |
| Record name | 3,5-dimethylbenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18023-22-8 | |
| Record name | 3,5-dimethylbenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-dimethylbenzenesulfonic acid influence the structure of the resulting Cu(II)-bis(imidazole) network in the study?
A1: In the study, this compound (HL2) acts as a ligand, directly coordinating to the copper ions in the resulting compound [Cu(biim-4)2(L2)2] (2) []. The sulfonate group of HL2 binds to the copper center, influencing the overall 2D polymeric network formed by the Cu(II) ions and the bridging biim-4 ligands []. This direct coordination of the sulfonate anion contrasts with other compounds in the study where sulfonates act as counterions without directly binding the copper centers [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


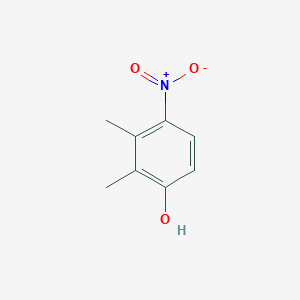
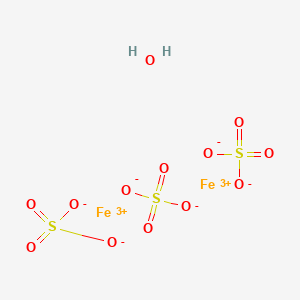

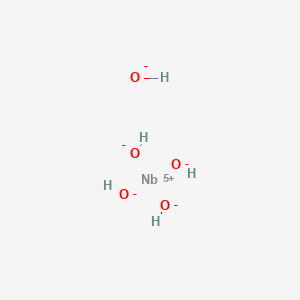
![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)

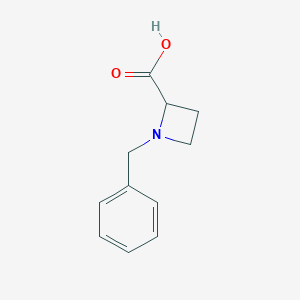
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
